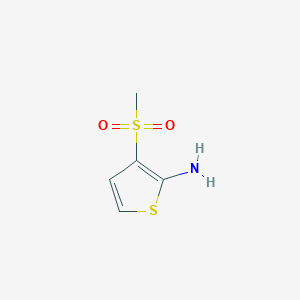

5-Fluoropyridine-2-sulfonyl fluoride

Overview

Description

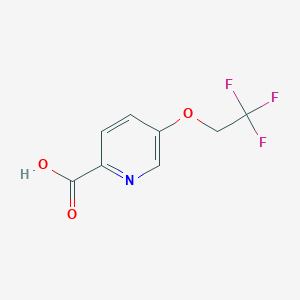

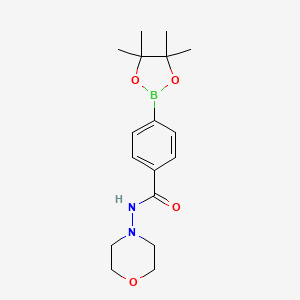

5-Fluoropyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H3F2NO2S and a molecular weight of 179.15 g/mol .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 5-Fluoropyridine-2-sulfonyl fluoride, is a topic of interest in the field of organic chemistry . Fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . The synthesis of fluoropyridines remains a challenging problem due to their reduced basicity and reactivity compared to their chlorinated and brominated analogues .Molecular Structure Analysis

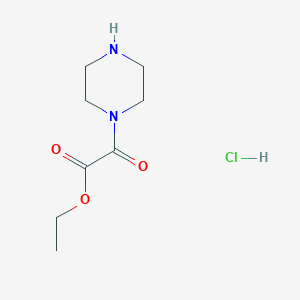

The molecular structure of 5-Fluoropyridine-2-sulfonyl fluoride can be represented by the InChI code1S/C5H3F2NO2S/c6-4-1-2-5 (8-3-4)11 (7,9)10/h1-3H . Chemical Reactions Analysis

Fluoropyridines, including 5-Fluoropyridine-2-sulfonyl fluoride, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Scientific Research Applications

Organic Synthesis

5-Fluoropyridine-2-sulfonyl fluoride: is a valuable reagent in organic synthesis due to its role in sulfur fluoride exchange (SuFEx) reactions . SuFEx is a versatile click chemistry tool that enables the rapid and reliable assembly of functional molecules. The high stability and efficient reactivity of the S(VI)–F bond make it ideal for constructing diverse molecular architectures, particularly in synthesizing heterocyclic compounds where fluorinated pyridines are common intermediates.

Drug Discovery

In the realm of drug discovery, 5-Fluoropyridine-2-sulfonyl fluoride serves as a key precursor for the development of various pharmacophores . Its ability to introduce sulfonyl fluoride groups into molecules can lead to the discovery of new drugs with enhanced potency and selectivity, as the sulfonyl fluoride moiety is known for its bioisosteric properties that can mimic the natural substrates of enzymes.

Materials Science

The compound’s utility extends to materials science, where it can be used to modify surface properties of materials . By incorporating sulfonyl fluoride groups, researchers can create surfaces with specific characteristics such as hydrophobicity or reactivity towards certain substrates, which is crucial for developing advanced materials with tailored functionalities.

Chemical Biology

In chemical biology, 5-Fluoropyridine-2-sulfonyl fluoride is employed to study protein functions and interactions . The compound can be used to label proteins selectively, allowing scientists to track their behavior in complex biological systems. This is particularly useful in understanding the mechanisms of diseases at the molecular level.

Polymer Chemistry

This compound is also instrumental in polymer chemistry for the synthesis of fluorinated polymers . The introduction of sulfonyl fluoride groups into polymers can result in materials with unique properties such as resistance to solvents, oils, and high temperatures, making them suitable for a wide range of industrial applications.

Catalysis

5-Fluoropyridine-2-sulfonyl fluoride: can act as a catalyst or a catalyst precursor in various chemical reactions . Its role in catalysis is attributed to the reactivity of the sulfonyl fluoride group, which can facilitate transformations that are otherwise challenging to achieve.

Environmental Chemistry

In environmental chemistry, the compound finds application in the development of sensors and detectors for environmental pollutants . The specific reactivity of the sulfonyl fluoride group towards certain hazardous substances makes it an excellent candidate for creating sensitive and selective detection systems.

Nanotechnology

Lastly, 5-Fluoropyridine-2-sulfonyl fluoride is used in nanotechnology to functionalize the surface of nanoparticles . This functionalization can impart desired properties to the nanoparticles, such as targeting specific cells or tissues in medical applications, or enhancing the reactivity for catalytic processes.

Mechanism of Action

While the specific mechanism of action for 5-Fluoropyridine-2-sulfonyl fluoride is not mentioned in the search results, sulfonyl fluorides in general have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

It has a storage temperature of 4 degrees Celsius . More specific physical and chemical properties were not found in the search results.

Safety and Hazards

The safety information for 5-Fluoropyridine-2-sulfonyl fluoride indicates that it is dangerous . It has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

Sulfonyl fluorides, including 5-Fluoropyridine-2-sulfonyl fluoride, have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . The generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides represent new horizons for the synthesis of sulfonyl fluorides .

properties

IUPAC Name |

5-fluoropyridine-2-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSBTEIQGWQQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoropyridine-2-sulfonyl fluoride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B1525775.png)

![2-[(3-Bromophenyl)methyl]butanoic acid](/img/structure/B1525784.png)